molecular formula C11H13NO2 B1674384 Idrocilamide CAS No. 6961-46-2

Idrocilamide

Cat. No. B1674384
CAS RN: 6961-46-2
M. Wt: 191.23 g/mol
InChI Key: OSCTXCOERRNGLW-VOTSOKGWSA-N
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Description

Idrocilamide is a medication with skeletal muscle relaxant and anti-inflammatory actions . It is used as a topical cream to treat lumbago and other kinds of muscular pain . It is available on prescription or over-the-counter in France and various other countries .


Synthesis Analysis

A new environment-friendly approach for the synthesis of idrocilamide has been reported . The synthetic strategy involves a solvent-free aminolysis reaction catalyzed by different zinc-containing catalysts: ZnCl2, montmorillonite K10 impregnated with ZnCl2 or ecocatalysts .


Molecular Structure Analysis

Idrocilamide has a molecular formula of C11H13NO2 . Its average mass is 191.226 Da and its monoisotopic mass is 191.094635 Da . This compound belongs to the class of organic compounds known as cinnamic acid amides . These are amides of cinnamic acids. Cinnamic acid is an aromatic compound containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .


Physical And Chemical Properties Analysis

Idrocilamide has a molecular formula of C11H13NO2 . Its average mass is 191.226 Da and its monoisotopic mass is 191.094635 Da .

Scientific Research Applications

Tissue and Systemic Diffusion

Idrocilamide demonstrates anti-inflammatory and muscle relaxant properties, primarily due to its tissular effects. A study conducted on patients undergoing total knee replacement showed significant concentrations of idrocilamide in various tissues following topical administration. These tissues included subcutaneous fat, muscle, tendon, synovium, and knee capsule. The findings indicated higher tissue levels compared to synovial fluid and plasma levels, suggesting minimal systemic diffusion. This characteristic might influence idrocilamide's clinical effects (Bannwarth et al., 1993).

Pharmacokinetics in Spinal Spasticity

Research on the pharmacokinetics of idrocilamide was carried out in both normal volunteers and patients with spinal spasticity. The study aimed to understand the behavior of idrocilamide in the body, including how it is absorbed, distributed, metabolized, and excreted. The parameters measured included the time to reach maximum concentration (Tmax), the maximum concentration (Cmax), and the half-life of the drug. This research provides crucial information for understanding how idrocilamide works in different populations (Li Feng et al., 1996).

Interaction with Caffeine

A study on the interaction of idrocilamide with caffeine revealed significant changes in the pharmacokinetics of caffeine when administered concurrently with idrocilamide. In healthy volunteers, idrocilamide inhibited the biotransformation of caffeine and increased its half-life substantially. This interaction could lead to abnormal accumulation of caffeine in individuals consuming caffeine-containing foods and beverages while using idrocilamide (Brazier et al., 2004).

Stability and Degradation Analysis

Several studies have focused on the stability of idrocilamide and its degradation under different conditions. For instance, one study developed chromatographic methods to analyze idrocilamide in the presence of its degradation products, providing insights into its stability and degradation pathways. This research is vital for ensuring the quality and safety of idrocilamide in pharmaceutical formulations (Salem et al., 2010).

properties

IUPAC Name

(E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCTXCOERRNGLW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idrocilamide

CAS RN

6961-46-2, 35241-61-3
Record name Idrocilamide [INN:DCF]
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Record name IDROCILAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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